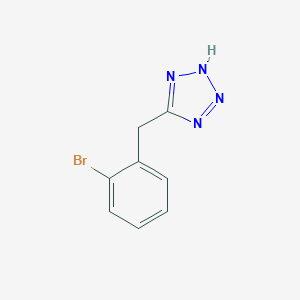
5-(2-Bromo-benzyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-benzyl)-2H-tetrazole (BBT) is an organic compound that has become increasingly popular in the scientific research community due to its unique properties. BBT is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one bromine atom. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science. BBT is also known as a “tetrazole” due to its four nitrogen atoms and one bromine atom.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
5-(2-Bromo-benzyl)-2H-tetrazole serves as an intermediate in the synthesis of a wide range of compounds due to its reactive tetrazole core and bromo-benzyl moiety. It plays a crucial role in the development of metal passivators and light-sensitive materials. The synthesis processes of tetrazole derivatives, including 5-substituted ones, highlight their significance in creating efficient, environmentally benign methodologies for producing versatile intermediates. These intermediates are pivotal for further chemical transformations, leading to materials with potential applications in various fields such as energetic materials and pharmaceuticals (Gu et al., 2009).
Energetic Material Development
The research on 5-substituted tetrazole energetic metal complexes (TEMCs) underlines the importance of tetrazole derivatives in designing high-performance energetic materials. Tetrazoles, by virtue of their high nitrogen content and the ability to form stable complexes with metals, are explored for their applications in propellants and explosives. The structural versatility of tetrazole allows for the modulation of the energetic properties of these materials, making them a subject of interest for advancements in military and aerospace technologies (Yin-chuan, 2011).
Pharmaceutical Research
In the pharmaceutical domain, tetrazole derivatives, including those substituted at the 5-position like this compound, are recognized for their broad spectrum of biological activities. These compounds are investigated for their potential as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory agents. The bioisosteric resemblance of tetrazole to the carboxylic acid group enables its incorporation into drug molecules, enhancing their bioavailability, lipophilicity, and reducing side effects. This has led to the use of tetrazole-containing compounds in the treatment of various diseases, showcasing the therapeutic potential of this heterocyclic moiety (Patowary et al., 2021).
Environmental and Flame Retardant Studies
The study of novel brominated flame retardants, including those based on tetrazole structures, emphasizes the environmental impact and occurrence of these compounds in indoor air, dust, consumer goods, and food. Research efforts aim to understand their environmental fate, toxicity, and the need for optimized analytical methods to assess their presence and impact effectively. This area of study is crucial for developing safer, more environmentally friendly flame retardants by leveraging the chemical versatility and stability of tetrazole derivatives (Zuiderveen et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-bromophenyl)methyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVLTFPPVHLMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

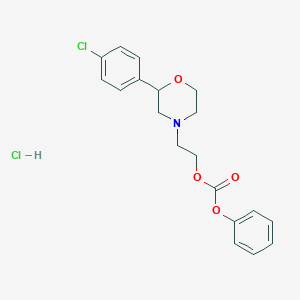
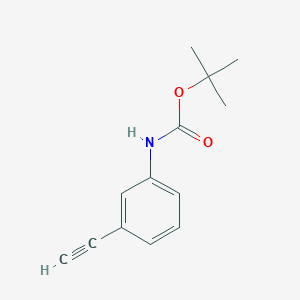


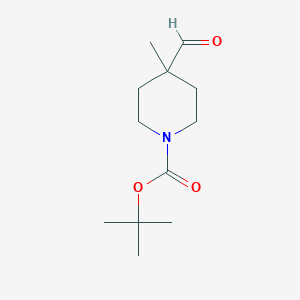

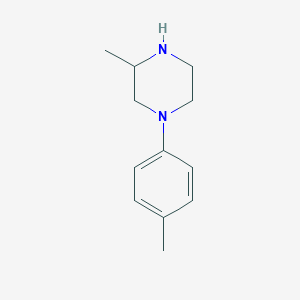
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)

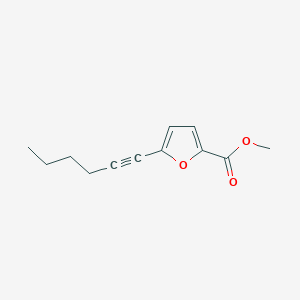

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

